methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate
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Overview
Description
The description of a compound typically includes its IUPAC name, common name, and structural formula. It may also include its role or function if it is commonly used in a particular field.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Asymmetric Synthesis and Catalysis
Research by Reddy and Davies (2007) showcased the enantioselective synthesis of highly functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes, closely related to the structure of interest, via rhodium-catalyzed [4 + 3] cycloaddition. This method emphasizes the compound's potential in the asymmetric synthesis of tropanes, leveraging a rhodium−carbenoid intermediate for the transformation (Reddy & Davies, 2007).
Spectroscopic Characterization and Biological Evaluation
Pillai et al. (2019) explored Schiff bases containing 1,2,4-triazole and pyrazole rings for their antioxidant and α-glucosidase inhibitory activities. This study demonstrates the compound's relevance in creating substances with significant biological activities, highlighting the importance of detailed spectroscopic characterization and reactivity studies (Pillai et al., 2019).
Antimicrobial Activity
Mohamed (2007) synthesized new pyridazinyl sulfonamide derivatives, showing significant antibacterial activities against various pathogens. This research points to the compound's potential utility in developing new antimicrobial agents (Mohamed, 2007).
Expeditious Entry to Highly Substituted Azabicyclo[3.2.1]octanes
Research by Rumbo et al. (1996) on transforming 3-hydroxy-4-pyrones into highly functionalized azabicyclo[3.2.1]octane moieties showcases the compound's relevance in synthesizing natural and non-natural tropane alkaloids. This approach could be pivotal for drug discovery and development processes (Rumbo et al., 1996).
Cyclooxygenase-2 Inhibitors
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including structures related to the compound of interest, were synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibition capabilities. This research highlights the compound's potential in the development of therapeutics for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions or applications of the compound.
properties
IUPAC Name |
methyl 4-methoxy-3-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-17-7-4-13(19(23)27-2)10-18(17)28(24,25)22-14-5-6-15(22)12-16(11-14)21-9-3-8-20-21/h3-4,7-10,14-16H,5-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLPVLCJCOPJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methoxy-3-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate |
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